Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester
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Overview
Description
Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and functionalization . The reaction conditions often include the use of catalysts such as iodine or transition metals, and solvents like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield . These methods allow for better control over reaction parameters and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants, photocatalysts, and transition metal catalysts.
Reduction: Sodium borohydride, hydrogen gas, and palladium catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with enhanced biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester has several applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as inhibitors of enzymes involved in infectious diseases . The molecular pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[4,5-b]pyridine
Comparison: Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester is unique due to the presence of multiple functional groups that enhance its reactivity and biological activity. Compared to other imidazo[1,2-a]pyridine derivatives, it exhibits higher potency against certain drug-resistant pathogens . The trifluoromethyl group also contributes to its increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 3-amino-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2/c1-2-20-10(19)7-8(16)18-4-5(11(13,14)15)3-6(12)9(18)17-7/h3-4H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLLZCKXDGYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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